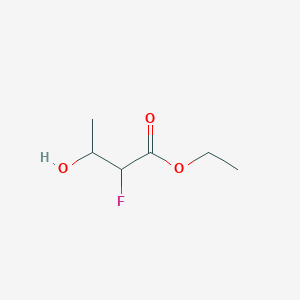

Ethyl 2-fluoro-3-hydroxybutanoate

Description

The exact mass of the compound Ethyl 2-fluoro-3-hydroxybutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-fluoro-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-fluoro-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQURZXWOXDVWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10784506 | |

| Record name | Ethyl 2-fluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10784506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37032-41-0 | |

| Record name | Ethyl 2-fluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10784506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-fluoro-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-3-hydroxybutanoate

Foreword: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Ethyl 2-fluoro-3-hydroxybutanoate, a chiral α-fluoro-β-hydroxy ester, embodies a versatile building block for the synthesis of a variety of complex pharmaceutical agents. Its stereochemically defined structure, featuring two adjacent chiral centers, presents both a synthetic challenge and an opportunity for the development of highly specific and potent therapeutics. This guide provides a comprehensive overview of the principal synthetic pathways to Ethyl 2-fluoro-3-hydroxybutanoate, with a focus on diastereoselective and enantioselective methodologies, offering researchers and drug development professionals a robust framework for its preparation and application.

I. Strategic Approaches to the Synthesis of Ethyl 2-fluoro-3-hydroxybutanoate

The synthesis of Ethyl 2-fluoro-3-hydroxybutanoate fundamentally involves the formation of a carbon-carbon bond between an ethyl fluoroacetate equivalent and an acetaldehyde equivalent, followed by the establishment of the desired stereochemistry at the C2 and C3 positions. The primary retrosynthetic disconnection reveals three main strategic approaches:

-

The Reformatsky Reaction: A classic and reliable method for the formation of β-hydroxy esters, the Reformatsky reaction utilizes an organozinc enolate derived from an α-halo ester.

-

The Aldol Reaction: A cornerstone of organic synthesis, the aldol reaction offers a powerful and versatile platform for the diastereoselective and enantioselective construction of β-hydroxy carbonyl compounds.

-

Reduction of a β-Keto Ester Precursor: This two-step approach involves the initial synthesis of ethyl 2-fluoroacetoacetate, followed by a stereoselective reduction of the ketone functionality.

This guide will delve into the mechanistic intricacies, practical considerations, and stereochemical control elements of each of these pathways.

II. The Reformatsky Reaction: A Robust Pathway to α-Fluoro-β-Hydroxy Esters

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, involving the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1][2] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less basic and less reactive than the corresponding lithium or magnesium enolates, thus minimizing side reactions.[3][4]

Mechanism and Stereochemical Considerations

The reaction proceeds via the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form the organozinc enolate. This enolate then adds to the carbonyl group of the aldehyde through a six-membered chair-like transition state, as proposed by the Zimmerman-Traxler model.[1][2][3] The stereochemical outcome of the reaction is influenced by the geometry of this transition state, which in turn is affected by steric interactions between the substituents on the enolate and the aldehyde.

Sources

An In-depth Technical Guide to Ethyl 2-fluoro-3-hydroxybutanoate: Synthesis, Properties, and Applications

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: Ethyl 2-fluoro-3-hydroxybutanoate is a chiral building block of significant interest for the pharmaceutical and agrochemical industries. The strategic introduction of a fluorine atom alpha to an ester carbonyl, combined with a beta-hydroxyl group, creates a stereochemically rich and functionally versatile synthon. However, detailed experimental data for this specific molecule remains sparse in readily accessible literature. This guide serves as a comprehensive technical overview, bridging this knowledge gap by integrating established principles of fluorine chemistry with experimental data from its direct precursor, ethyl 2-fluoroacetoacetate, and its non-fluorinated analog, ethyl 3-hydroxybutanoate. We will explore the molecule's stereochemistry, predict its physicochemical properties, delineate robust synthetic and analytical protocols, and discuss its potential applications in modern drug development.

The Strategic Advantage of α-Fluorinated β-Hydroxy Esters

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] When this element is introduced into a classic chiral building block like a β-hydroxy ester, the resulting scaffold becomes a powerful tool for creating novel active pharmaceutical ingredients (APIs).

Ethyl 2-fluoro-3-hydroxybutanoate sits at this critical intersection. It provides:

-

Two Chiral Centers: Allowing for the synthesis of four distinct stereoisomers, enabling fine-tuning of biological activity and specificity.

-

Orthogonal Functional Groups: The hydroxyl and ester moieties can be selectively manipulated, offering multiple handles for synthetic elaboration.

-

Electronic Activation: The α-fluoro substituent electronically influences the entire molecule, altering the reactivity of adjacent functional groups and providing a unique spectroscopic probe for analytical characterization.

Molecular Structure and Stereoisomerism

Ethyl 2-fluoro-3-hydroxybutanoate (Molecular Formula: C₆H₁₁FO₃; Molecular Weight: 150.15 g/mol ) possesses two stereogenic centers at the C2 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative stereochemistry between the C2 fluorine and the C3 hydroxyl group defines them as either syn or anti diastereomers.

-

(2R,3R)- and (2S,3S)-isomers: The anti diastereomers.

-

(2S,3R)- and (2R,3S)-isomers: The syn diastereomers.[2]

The ability to selectively synthesize a single stereoisomer is paramount, as different isomers can exhibit dramatically different pharmacological and toxicological profiles.

Caption: Stereoisomeric relationships of Ethyl 2-fluoro-3-hydroxybutanoate.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for ethyl 2-fluoro-3-hydroxybutanoate is not widely published. However, we can predict its core properties with high confidence by comparing its non-fluorinated parent compound, ethyl 3-hydroxybutanoate, with its direct synthetic precursor, ethyl 2-fluoroacetoacetate.

| Property | Ethyl 3-hydroxybutanoate (Analog) | Ethyl 2-fluoroacetoacetate (Precursor) | Ethyl 2-fluoro-3-hydroxybutanoate (Predicted) | Justification for Prediction |

| Molecular Formula | C₆H₁₂O₃[3] | C₆H₉FO₃[4] | C₆H₁₁FO₃ | Stoichiometric reduction of the ketone. |

| Molecular Weight | 132.16 g/mol | 148.13 g/mol [4] | 150.15 g/mol | Addition of two hydrogen atoms to the precursor. |

| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid[5] | Clear, colorless liquid | Similar small organic ester structure. |

| Boiling Point | 170-182 °C[6] | 183 °C[5] | ~175-185 °C | Fluorine can increase volatility but the added H-bonding from the hydroxyl group may slightly increase the boiling point relative to the precursor. |

| Density | 1.012-1.017 g/mL[6] | 1.181 g/mL[5] | ~1.1-1.2 g/mL | Density is expected to be similar to the fluorinated precursor, as the mass/volume ratio will not change significantly upon reduction. |

| Refractive Index | n20/D 1.420-1.421[6] | n20/D 1.414[5] | ~1.415-1.425 | Expected to be in a similar range to the analog and precursor. |

| pKa (C3-OH) | ~15.4[3] | N/A (enol pKa ~9.25)[5] | ~14-14.5 | The electron-withdrawing fluorine atom on C2 will lower the pKa of the C3 hydroxyl proton, making it more acidic than the non-fluorinated analog. |

| LogP | 0.12 - 0.39[3] | N/A | ~0.5-0.8 | Fluorine substitution typically increases lipophilicity (LogP). |

Synthesis and Reactivity

The most logical and efficient pathway to stereochemically defined ethyl 2-fluoro-3-hydroxybutanoate is via the asymmetric reduction of its β-keto ester precursor, ethyl 2-fluoroacetoacetate. This precursor is commercially available and can be synthesized by the direct fluorination of ethyl acetoacetate.[4]

The key transformation is the stereoselective reduction of the C3 ketone. This is reliably achieved using ketoreductase (KRED) enzymes, which can provide high diastereomeric and enantiomeric excess through a dynamic reductive kinetic resolution (DYRKR) process.[7] Different enzymes can be selected to favor the formation of either the syn or anti diastereomers.[7]

Caption: Proposed synthetic workflow for stereoselective synthesis.

Application in Drug Development

As a chiral synthon, ethyl 2-fluoro-3-hydroxybutanoate offers a platform for constructing complex molecular architectures. The stereodefined fluoro-alcohol moiety is a valuable pharmacophore that can be incorporated into various drug classes, including antivirals, enzyme inhibitors, and central nervous system agents. Its utility lies in its ability to serve as a bioisostere for less stable functional groups or to introduce novel hydrogen bonding interactions within a target protein's active site.[8]

Caption: Role as a chiral synthon in a hypothetical drug synthesis pipeline.

Experimental Protocol: Asymmetric Reduction of Ethyl 2-fluoroacetoacetate

This protocol describes a self-validating method for producing enantio- and diastereomerically pure ethyl 2-fluoro-3-hydroxybutanoate using a commercially available ketoreductase.

Objective: To synthesize anti-(2S,3S)-ethyl 2-fluoro-3-hydroxybutanoate.

Materials:

-

Ethyl 2-fluoroacetoacetate (CAS 1522-41-4)

-

Ketoreductase Kit (e.g., Codexis KRED-110 for anti product)[7]

-

D-Glucose

-

NADP⁺ sodium salt

-

Glucose Dehydrogenase (GDH)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Cofactor Regeneration System: In a temperature-controlled vessel at 30 °C, prepare the aqueous buffer solution. Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), and GDH to the potassium phosphate buffer. Stir until all solids are dissolved.

-

Enzyme Preparation: Add the selected ketoreductase (KRED-110) to the buffered cofactor system.

-

Substrate Addition: To the vigorously stirring enzyme solution, add ethyl 2-fluoroacetoacetate (1.0 eq). The reaction may be biphasic initially.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (~50 µL) every hour. Quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by chiral HPLC or GC to determine the conversion and diastereomeric/enantiomeric excess. The reaction is complete when no further conversion of the starting material is observed (typically 12-24 hours).

-

Workup: Once the reaction is complete, add an equal volume of ethyl acetate to the reaction vessel. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Final Characterization (Self-Validation): The resulting oil should be the high-purity product. Confirm its identity and stereochemical purity via ¹H, ¹³C, and ¹⁹F NMR spectroscopy and compare the final chiral HPLC trace to the in-process controls.[7]

Predicted Spectroscopic Data and Safety

Spectroscopic Characterization:

-

¹H NMR: Key signals will include a doublet of doublets for the proton at C2, showing coupling to both the C3 proton (³JHH) and the C2 fluorine (²JHF ~45-50 Hz). The C3 proton will appear as a doublet of quartets, coupled to the C2 proton and the C4 methyl protons.

-

¹⁹F NMR: A single resonance will be observed, coupled to the protons on C2 and C3. ¹H-decoupled ¹⁹F NMR will simplify this to a singlet, confirming the presence of a single fluorine environment.[9][10]

-

¹³C NMR: The C2 carbon will appear as a doublet due to strong one-bond coupling to fluorine (¹JCF ~180-200 Hz). The C3 carbon will also show a smaller two-bond coupling (²JCF).

Safety and Handling:

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices. Work in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

-

Chen, X., et al. (2021). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Royal Society of Chemistry. Available at: [Link]

-

Howard, J. L., et al. (2018). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. ResearchGate. Available at: [Link]

-

Wang, B., et al. (2017). Diastereoselective Mannich-Type Reaction of α-Fluorinated Carboxylate Esters. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. PubChem. Available at: [Link]

-

Mol, J. C. (2004). Catalytic Metathesis of Alkenes. MDPI. Available at: [Link]

-

Gammacurta, M., et al. (2018). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. Available at: [Link]

-

Shanghai Fluorine Technology. (n.d.). Exploring Ethyl 2-Fluoroacetoacetate: Properties and Applications. Shanghai Fluorine Technology. Available at: [Link]

-

Forró, E. & Fülöp, F. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

Browne, D. L. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloroacetoacetate. PubChem. Available at: [Link]

-

University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Yeast Metabolome Database. Available at: [Link]

-

Hoveyda, A. H. (2019). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health. Available at: [Link]

Sources

- 1. Stereoselective Synthesis of Alkenyl Fluorides and Alkynes by Defluoro Coupling of Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. ymdb.ca [ymdb.ca]

- 4. innospk.com [innospk.com]

- 5. ETHYL 2-FLUOROACETOACETATE | 1522-41-4 [chemicalbook.com]

- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-fluoro-3-hydroxybutanoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2-fluoro-3-hydroxybutanoate, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereochemical considerations, synthesis strategies, and its emerging role in medicinal chemistry.

Chemical Identity and Structural Elucidation

Ethyl 2-fluoro-3-hydroxybutanoate is a chiral organic compound featuring a fluorine atom at the α-position to an ester and a hydroxyl group at the β-position. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

While a specific CAS number for the general structure of Ethyl 2-fluoro-3-hydroxybutanoate is not readily found in major chemical databases, related structures with substitutions have assigned CAS numbers, such as Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (CAS No: 816-22-8)[1]. The lack of a singular identifier for the parent compound underscores the importance of specifying the desired stereochemistry in any research or commercial context.

Table 1: Physicochemical Properties of Ethyl 2-fluoro-3-hydroxybutanoate

| Property | Value | Source |

| Molecular Formula | C6H11FO3 | PubChem[2] |

| Molecular Weight | 150.15 g/mol | PubChem[2] |

| InChI | InChI=1S/C6H11FO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 | PubChem[2] |

| InChIKey | GQURZXWOXDVWTD-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCOC(=O)C(C(C)O)F | PubChem[2] |

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate conformational preferences, and block metabolic pathways, often leading to improved potency, selectivity, and metabolic stability[3]. The presence of the 2-fluoro-3-hydroxy motif in a molecule can therefore be a strategic advantage in developing novel therapeutics. For instance, fluorinated nucleosides often exhibit altered sugar puckering, which can be critical for their biological activity[3].

Synthesis and Stereochemical Control

The synthesis of Ethyl 2-fluoro-3-hydroxybutanoate presents a significant stereochemical challenge. Controlling the relative and absolute configuration of the two stereocenters is paramount for its application in asymmetric synthesis. A common approach involves the stereoselective reduction of a precursor ketone, Ethyl 2-fluoro-3-oxobutanoate.

Asymmetric Reduction using Biocatalysis

Enzymatic reductions, particularly using baker's yeast (Saccharomyces cerevisiae), are a well-established and environmentally benign method for producing chiral alcohols.[4][5] This methodology can be adapted for the synthesis of specific stereoisomers of Ethyl 2-fluoro-3-hydroxybutanoate.

Experimental Protocol: Yeast-Mediated Reduction of Ethyl 2-fluoro-3-oxobutanoate

Objective: To synthesize a specific stereoisomer of Ethyl 2-fluoro-3-hydroxybutanoate via biocatalytic reduction.

Materials:

-

Ethyl 2-fluoro-3-oxobutanoate

-

Baker's Yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Celite®

Procedure:

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve sucrose in warm deionized water (approximately 35°C). Add baker's yeast and allow the culture to activate for 15-30 minutes.

-

Substrate Addition: Add Ethyl 2-fluoro-3-oxobutanoate to the activated yeast culture.

-

Reduction Reaction: Maintain the reaction mixture at a constant temperature (e.g., 30-35°C) with gentle agitation for 24-48 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, add Celite® to the reaction mixture and filter to remove the yeast cells.

-

Extraction: Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude Ethyl 2-fluoro-3-hydroxybutanoate by silica gel column chromatography.

Caption: Workflow for the biocatalytic reduction of Ethyl 2-fluoro-3-oxobutanoate.

Spectroscopic Characterization

The structural elucidation of Ethyl 2-fluoro-3-hydroxybutanoate relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Doublet of quartets for the C3-H proton, coupled to the C2-F and the C4-methyl protons. - Doublet of doublets for the C2-H proton, coupled to the C3-H proton and the C2-F atom. - Quartet and triplet for the ethyl ester protons. - Doublet for the C4-methyl protons. |

| ¹³C NMR | - Carbon attached to fluorine (C2) will appear as a doublet due to ¹JCF coupling. - Carbonyl carbon of the ester. - Carbon bearing the hydroxyl group (C3). |

| ¹⁹F NMR | - A single resonance, likely a doublet of doublets, coupled to the C2-H and C3-H protons. |

| Mass Spec. | - Molecular ion peak (M+) and characteristic fragmentation patterns. |

| IR | - Broad O-H stretch (approx. 3400 cm⁻¹). - Strong C=O stretch of the ester (approx. 1740 cm⁻¹). - C-F stretch (approx. 1100-1000 cm⁻¹). |

Applications in Drug Development

Ethyl 2-fluoro-3-hydroxybutanoate serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. Its utility is particularly pronounced in the development of pharmaceuticals where the introduction of a fluorinated stereocenter can enhance efficacy and pharmacokinetic profiles.

For example, this structural motif can be incorporated into analogues of natural products or designed molecules targeting specific enzymes or receptors. The hydroxyl group provides a handle for further chemical modification, while the fluorine atom imparts its unique electronic and steric properties. The development of drugs like Belzutifan, which contains fluorinated chiral centers, highlights the therapeutic potential of such structures[3].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 2-fluoro-3-hydroxybutanoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific safety data will depend on the supplier and should be consulted via the Safety Data Sheet (SDS). The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-fluoro-3-hydroxybutanoate is a versatile and valuable building block for medicinal chemistry and drug discovery. While the lack of a universal CAS number necessitates careful specification of the desired stereoisomer, its synthesis, particularly through stereoselective biocatalytic methods, is achievable. The strategic incorporation of this fluorinated synthon can lead to the development of novel drug candidates with improved pharmacological profiles. Further research into the synthesis and application of all four stereoisomers will undoubtedly continue to enrich the toolbox of medicinal chemists.

References

-

PubChem. (n.d.). Ethyl 2-fluoro-3-hydroxybutanoate. Retrieved from [Link]

-

Singh, S., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 23. [Link]

- But, V. A., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.

- Fauve, A., & Veschambre, H. (1988). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. Tetrahedron Letters, 29(40), 5037-5040.

-

Chemistry Online. (2023, January 26). Synthesis of chiral ethyl 3-hydroxybutanoate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - Ethyl 2-fluoro-3-hydroxybutanoate (C6H11FO3) [pubchemlite.lcsb.uni.lu]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-fluoro-3-hydroxybutanoate

Preamble: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine. Its introduction into molecular scaffolds is not a mere substitution but a strategic decision to modulate a molecule's physicochemical and pharmacological profile.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of lipophilicity, metabolic stability, and binding affinity.[2][3] Approximately a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility in enhancing drug efficacy and safety across a spectrum of therapeutic areas, from oncology to infectious diseases.[3][4]

This guide delves into the molecular architecture of Ethyl 2-fluoro-3-hydroxybutanoate, a prototypical fluorinated hydroxyester. While seemingly simple, this molecule serves as an excellent model for understanding the complex interplay of stereochemistry, conformational preferences, and intramolecular forces that are dictated by the presence of a fluorine atom adjacent to a hydroxyl group. For researchers and drug development professionals, a deep understanding of such structures is paramount for the rational design of next-generation therapeutics.

Stereochemical Landscape: The Four Isomers of Ethyl 2-fluoro-3-hydroxybutanoate

The structure of Ethyl 2-fluoro-3-hydroxybutanoate (C₆H₁₁FO₃) contains two adjacent chiral centers at the C2 and C3 positions.[5] This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers.

-

(2R, 3R)- and (2S, 3S)-isomers: This pair constitutes the syn diastereomers. They are non-superimposable mirror images of each other (enantiomers).

-

(2R, 3S)- and (2S, 3R)-isomers: This pair constitutes the anti diastereomers. They are also enantiomers of each other.

The relationship between a syn isomer (e.g., 2R, 3R) and an anti isomer (e.g., 2R, 3S) is diastereomeric. Diastereomers possess distinct physical properties and, crucially, different biological activities, as their three-dimensional arrangement dictates their interaction with chiral biological targets like enzymes and receptors.

Caption: Stereochemical relationships of Ethyl 2-fluoro-3-hydroxybutanoate.

Conformational Analysis: The Dominance of Intramolecular Forces

The true structural nuance of Ethyl 2-fluoro-3-hydroxybutanoate is revealed in its conformational preferences. The rotation around the C2-C3 bond is heavily influenced by a combination of steric hindrance and, more significantly, non-covalent intramolecular interactions.

The Role of Intramolecular Hydrogen Bonding: The proximity of the electronegative fluorine atom and the hydroxyl group's hydrogen creates a strong potential for the formation of an intramolecular hydrogen bond (O-H···F). This interaction is a powerful stabilizing force. Similarly, a hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen (O-H···O=C) is also possible. These interactions significantly lower the energy of specific rotational isomers (rotamers), causing them to be the predominantly populated conformations in solution.

In the syn diastereomer, a staggered conformation that places the fluorine and hydroxyl groups in a gauche relationship is likely the most stable, as this orientation facilitates the O-H···F hydrogen bond, minimizing torsional strain while maximizing electrostatic stabilization. Conversely, in the anti diastereomer, a different staggered conformation would be favored to enable a similar stabilizing interaction.

Caption: Newman projection of a stable syn conformer showing H-bonding.

Synthesis and Characterization Workflow

The preparation and verification of Ethyl 2-fluoro-3-hydroxybutanoate's structure require a disciplined, multi-step approach. The following workflow outlines a logical progression from synthesis to definitive characterization.

Caption: Experimental workflow for synthesis and structural validation.

Detailed Experimental Protocols

Protocol 1: Proposed Synthesis via Reformatsky Reaction

Causality: The Reformatsky reaction is a classic method for forming β-hydroxy esters. Using ethyl 2-fluoro-2-bromoacetate as a precursor with activated zinc allows for the nucleophilic addition of the fluorinated enolate to an aldehyde (acetaldehyde), directly forming the carbon backbone of the target molecule. Stereocontrol can be influenced by the choice of solvent and temperature, though a mixture of diastereomers is expected without a chiral auxiliary.

-

Activation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, charge activated zinc dust (1.2 eq).

-

Initiation: Add a solution of ethyl 2-fluoro-2-bromoacetate (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous THF. Gentle heating may be required to initiate the reaction.

-

Reaction: Once initiated, maintain the reaction at a gentle reflux for 2-4 hours until the starting materials are consumed (monitor by TLC).

-

Quenching: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to separate the diastereomers.

Protocol 2: Spectroscopic Characterization

Self-Validation: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The coupling constants observed between H2-H3, H2-F, and H3-F (in ¹⁹F NMR) are highly dependent on the dihedral angle, allowing for the confident assignment of the relative syn or anti stereochemistry. This assignment must be consistent across all three spectra.

-

Sample Preparation: Dissolve ~10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton spectrum.

-

Expected Resonances: Look for characteristic signals for the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), the C3-methyl group (doublet ~1.2 ppm), the C3-proton (multiplet), and the C2-proton (doublet of doublets). The coupling constant J(H2-H3) is critical: smaller values (~2-5 Hz) typically suggest a syn relationship, while larger values (~7-10 Hz) suggest an anti relationship.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Resonances: A single resonance will be observed. Its coupling to H2 in the proton-coupled spectrum will provide further structural confirmation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Resonances: Key signals include the ester carbonyl (~168-172 ppm), the C-O carbon (~65-70 ppm), the C-F carbon (a large doublet due to C-F coupling, ~85-95 ppm), and the carbons of the ethyl and methyl groups.

-

-

IR Spectroscopy:

-

Acquire a spectrum of a thin film of the neat liquid on a salt plate.

-

Expected Bands: A strong C=O stretch (~1740 cm⁻¹), a broad O-H stretch (~3450 cm⁻¹), and a C-F stretch (~1050-1150 cm⁻¹). A shift of the O-H band to a lower wavenumber and broadening is indicative of hydrogen bonding.

-

-

Mass Spectrometry (GC-MS):

-

Inject a dilute solution of the sample into a GC-MS system.

-

Expected Fragmentation: The molecular ion [M]⁺ may be weak or absent. Look for characteristic fragments such as [M-H₂O]⁺, [M-C₂H₅O]⁺ (loss of ethoxy group), and cleavage of the C2-C3 bond.[6]

-

Predicted Spectroscopic Data Summary

| Parameter | Predicted Value/Range | Rationale & Notes |

| ¹H NMR | ||

| δ (CH ₃CH₂O) | ~1.3 ppm (t) | Standard ethyl ester triplet. |

| δ (CH₃CH ₂O) | ~4.2 ppm (q) | Standard ethyl ester quartet. |

| δ (CH ₃CH(OH)) | ~1.2 ppm (d) | Methyl group split by H3. |

| δ (CH(OH )) | 2.5-4.0 ppm (broad s) | Hydroxyl proton, chemical shift is concentration-dependent. |

| δ (CH (OH)) | ~4.0-4.4 ppm (m) | Complex multiplet due to coupling with H2 and CH₃ protons. |

| δ (CH F) | ~4.5-5.0 ppm (dd) | Downfield shift due to F; split by H3 and F. |

| J (H2-H3) | syn: ~2-5 Hz; anti: ~7-10 Hz | Diastereomeric differentiation based on Karplus relationship. |

| J (H2-F) | ~45-50 Hz | Characteristic large geminal H-F coupling. |

| ¹³C NMR | ||

| δ (C =O) | ~168 ppm | Ester carbonyl. |

| δ (C HF) | ~90 ppm (d, ¹JCF ≈ 180-200 Hz) | Alpha-fluoro carbon, large one-bond C-F coupling. |

| δ (C HOH) | ~68 ppm | Carbon bearing the hydroxyl group. |

| δ (OC H₂CH₃) | ~62 ppm | Methylene of the ethyl ester. |

| IR (cm⁻¹) | ||

| ν (O-H) | ~3450 (broad) | Indicative of intramolecular hydrogen bonding. |

| ν (C=O) | ~1740 (strong) | Ester carbonyl stretch. |

| ν (C-F) | ~1100 (strong) | Carbon-fluorine bond stretch. |

Conclusion: A Model for Rational Fluorine Incorporation

Ethyl 2-fluoro-3-hydroxybutanoate, while a discrete molecule, encapsulates the fundamental principles that make fluorine a cornerstone of modern drug discovery. Its structural analysis reveals a delicate balance of stereochemistry and conformational control governed by the powerful influence of the fluorine atom, primarily through intramolecular hydrogen bonding. The workflow for its synthesis and characterization highlights a rigorous, self-validating approach necessary for the unambiguous assignment of its three-dimensional structure. For scientists in drug development, mastering the lessons from model systems like this is not merely an academic exercise; it is essential for harnessing the full potential of fluorine to design safer, more effective, and more resilient medicines.

References

-

SpectraBase. (n.d.). Ethyl 2-fluoro-3-hydroxy-3-phenylbutanoate. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). ETHYL 2-FLUORO-3-HYDROXY-2-TRIFLUOROMETHYLPROPANOATE. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 2-fluoro-3-hydroxybutanoate (C6H11FO3). Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved January 19, 2026, from [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Practice. DOI: [Link]

-

The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION for Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-Hydroxybutyrate. Retrieved January 19, 2026, from [Link]

- Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. DOI: 10.2174/1570180816666190130154726

-

ResearchGate. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). ethyl (2S,3R)-2-chloro-3-hydroxybutanoate. Retrieved January 19, 2026, from [Link]

-

Request PDF. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved January 19, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved January 19, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. ikprress.org [ikprress.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Ethyl 2-fluoro-3-hydroxybutanoate (C6H11FO3) [pubchemlite.lcsb.uni.lu]

- 6. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stereoisomers and Chirality of Ethyl 2-fluoro-3-hydroxybutanoate

Abstract

Ethyl 2-fluoro-3-hydroxybutanoate is a chiral molecule of significant interest in medicinal chemistry and drug development due to the unique biosynthetic implications of fluorine incorporation. The presence of two stereocenters at the C2 and C3 positions gives rise to four distinct stereoisomers, each with potentially unique biological activities and metabolic profiles. This technical guide provides a comprehensive overview of the stereoisomerism of ethyl 2-fluoro-3-hydroxybutanoate, detailing stereoselective synthetic strategies, and robust analytical methodologies for the separation and characterization of its enantiomeric and diastereomeric pairs. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated chiral building blocks.

Introduction: The Significance of Fluorine in Chiral Drug Design

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] In drug development, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] When fluorine is introduced into a molecule containing multiple stereocenters, such as ethyl 2-fluoro-3-hydroxybutanoate, the stereochemical outcome of synthetic routes and the ability to resolve and characterize the resulting stereoisomers are of paramount importance. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles, making stereochemical purity a critical quality attribute for active pharmaceutical ingredients (APIs).

Ethyl 2-fluoro-3-hydroxybutanoate possesses two chiral centers at the C2 and C3 positions. This results in the existence of four stereoisomers, comprising two pairs of enantiomers: (2R,3R) and (2S,3S) (the anti-diastereomers), and (2R,3S) and (2S,3R) (the syn-diastereomers). The spatial arrangement of the fluorine and hydroxyl groups defines the diastereomeric relationship (syn or anti), which in turn influences the molecule's conformation and interaction with chiral environments such as enzymes and receptors.

Sources

The Ascendance of a Fluorinated Synthon: A Technical Guide to Ethyl 2-fluoro-3-hydroxybutanoate

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing pharmacokinetic and pharmacodynamic properties. Within the arsenal of fluorinated building blocks, ethyl 2-fluoro-3-hydroxybutanoate emerges as a versatile and stereochemically rich synthon. This technical guide provides an in-depth exploration of its discovery, historical context, and synthetic evolution, with a particular focus on the pivotal role of the Reformatsky reaction. Detailed experimental protocols, mechanistic insights, and a critical evaluation of its applications in pharmaceutical development are presented for the practicing researcher and drug development professional.

Introduction: The "Fluorine Advantage" in Drug Design

The introduction of fluorine into a drug candidate can induce a cascade of beneficial effects, including enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can lead to improved efficacy and a more favorable safety profile.[1] The C-F bond is the strongest single bond in organic chemistry, rendering it resistant to metabolic cleavage. Furthermore, the high electronegativity of fluorine can modulate the electronic environment of a molecule, influencing its binding affinity to target proteins. It is within this context that small, stereochemically-defined fluorinated building blocks like ethyl 2-fluoro-3-hydroxybutanoate have garnered significant attention.

A History Forged in Reaction Development: The Elusive "Discovery"

The history of ethyl 2-fluoro-3-hydroxybutanoate is not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for the construction of α-fluoro-β-hydroxy esters. The foundational chemistry that enables the synthesis of this class of molecules predates the widespread appreciation of fluorine in drug design.

At the heart of this history lies the Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887.[2][3] This reaction initially involved the zinc-mediated coupling of α-halo esters with aldehydes or ketones to produce β-hydroxy esters.[4] For many decades, this remained a robust method for C-C bond formation under relatively mild conditions.

The adaptation of this classical reaction to fluorinated substrates marks the true genesis of synthons like ethyl 2-fluoro-3-hydroxybutanoate. The use of ethyl bromofluoroacetate as a substrate in the Reformatsky reaction provided a direct route to the α-fluoro-β-hydroxy ester scaffold. This key development allowed for the introduction of a fluorine atom at the α-position to a carbonyl group, a motif of growing interest in medicinal chemistry.

The Cornerstone of Synthesis: The Reformatsky Reaction

The synthesis of ethyl 2-fluoro-3-hydroxybutanoate is most classically and efficiently achieved through the Reformatsky reaction of ethyl bromofluoroacetate with acetaldehyde. The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde.

Mechanistic Insights

The mechanism of the Reformatsky reaction involves several key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromofluoroacetate to form an organozinc reagent.

-

Enolate Formation: This organozinc species exists in equilibrium with its zinc enolate form.

-

Coordination and Addition: The aldehyde (acetaldehyde) coordinates to the zinc atom of the enolate, followed by a nucleophilic attack of the enolate carbon on the aldehyde's carbonyl carbon. This typically proceeds through a six-membered chair-like transition state.[3]

-

Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

Caption: Generalized workflow of the Reformatsky reaction for the synthesis of Ethyl 2-fluoro-3-hydroxybutanoate.

Diastereoselectivity

The reaction of ethyl bromofluoroacetate with acetaldehyde creates two new stereocenters, leading to the formation of diastereomers (syn and anti). The diastereoselectivity of the Reformatsky reaction can be influenced by factors such as the solvent, temperature, and the nature of the substrates and additives. Generally, the reaction provides a mixture of diastereomers, often with moderate selectivity.

Enhancing Selectivity: Modern Variants

Recognizing the importance of stereocontrol in the synthesis of pharmaceutical intermediates, significant research has been directed towards developing enantioselective and diastereoselective versions of the Reformatsky reaction.[5][6] This has been achieved through the use of chiral ligands and auxiliaries that can influence the facial selectivity of the enolate addition to the aldehyde.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-hydroxybutanoate

The following protocol is a representative procedure for the synthesis of ethyl 2-fluoro-3-hydroxybutanoate via a CeCl₃-catalyzed Reformatsky reaction, which has been shown to improve yields and simplify the procedure.[7][8]

Materials and Equipment

-

Zinc dust (<10 µm)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Ethyl bromofluoroacetate

-

Acetaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Step-by-Step Procedure

-

Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 eq) and anhydrous THF. To this suspension, add a catalytic amount of iodine or 1,2-dibromoethane and stir until the color disappears, indicating activation of the zinc.

-

Preparation of Cerium(III) Chloride: In a separate flask, heat CeCl₃·7H₂O under vacuum to remove water and obtain anhydrous CeCl₃.

-

Reaction Setup: To the activated zinc suspension, add anhydrous CeCl₃ (0.1 eq).

-

Addition of Reactants: A solution of ethyl bromofluoroacetate (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc and CeCl₃ at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-fluoro-3-hydroxybutanoate as a mixture of diastereomers.

Data Presentation: Yields and Diastereomeric Ratios

The yields and diastereomeric ratios of the Reformatsky reaction for the synthesis of α-fluoro-β-hydroxy esters are dependent on the specific substrates and reaction conditions. Below is a table summarizing representative data for the reaction of ethyl bromofluoroacetate with various aldehydes.

| Aldehyde | Additive | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Acetaldehyde | CeCl₃ | THF | 75-85 | ~1:1 | [7] |

| Benzaldehyde | None | THF | 60-70 | 40:60 | [8] |

| Isobutyraldehyde | CeCl₃ | THF | 80-90 | 65:35 | [7] |

Applications in Drug Development and Research

Ethyl 2-fluoro-3-hydroxybutanoate and related α-fluoro-β-hydroxy esters are valuable building blocks in medicinal chemistry. The presence of three orthogonal functional handles—the ester, the hydroxyl group, and the fluorine atom—allows for diverse chemical modifications and the construction of complex molecular architectures.

While direct incorporation of the intact ethyl 2-fluoro-3-hydroxybutanoate moiety into final drug structures is not extensively documented in publicly available literature, its significance lies in its role as a chiral precursor. The stereocenters introduced in its synthesis can be carried through multi-step synthetic sequences to afford enantiomerically pure and diastereomerically defined drug candidates.

For instance, α-fluoro-substituted analogues of thalidomide have been prepared and shown to possess potent biological activity, highlighting the potential of introducing fluorine at such positions.[9] The development of stereoselective methods to access compounds like ethyl 2-fluoro-3-hydroxybutanoate is crucial for the synthesis of these and other complex, chirally-defined fluorinated pharmaceuticals.

Caption: The role of Ethyl 2-fluoro-3-hydroxybutanoate as a key building block.

Conclusion

Ethyl 2-fluoro-3-hydroxybutanoate stands as a testament to the enabling power of synthetic methodology in advancing drug discovery. Its history is not one of a singular invention, but rather the logical and powerful extension of a classic named reaction to the burgeoning field of organofluorine chemistry. The continued development of stereoselective and efficient syntheses for this and related α-fluoro-β-hydroxy esters will undoubtedly fuel the creation of next-generation pharmaceuticals with enhanced properties and therapeutic potential. This guide serves as a foundational resource for researchers seeking to harness the unique attributes of this valuable fluorinated building block.

References

-

Ocampo, R., Dolbier, W. R., Abboud, K. A., & Zuluaga, F. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–78. [Link][7][8]

- De Munck, S., Velmathi, S., & Ananthi, S. (2018). Recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists, article #7.

-

Fürstner, A. (2019). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 15, 1346–1362. [Link]

- Ocampo, R., Dolbier, W. R., Abboud, K. A., & Zuluaga, F. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry, 67(1), 72-78.

-

Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2023). Molecules, 28(15), 5761. [Link]

- Szőri, K., Szőllősi, G., & Bartók, M. (2006). Dynamic Kinetic Resolution over Cinchona‐Modified Platinum Catalyst: Hydrogenation of Racemic Ethyl 2‐Fluoroacetoacetate.

- Biocatalytic racemization of α-hydroxycarboxylic acids using a stereo-complementary pair of α-hydroxycarboxylic acid dehydrogenases. (2021). Request PDF.

- Inversion of enantioselectivity in the hydrogenation of ketopantolactone on platinum modified by ether derivatives of cinchonidine. (2003). Request PDF.

- Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione. (2011). Request PDF.

-

Fray, J., Dickinson, J. M., & Gouverneur, V. (2015). An Enantio‐and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International Edition, 54(35), 10182-10185. [Link]

- Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacet

-

Reformatsky reaction. (2023, December 2). In Wikipedia. [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. [Link]

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances, 12(34), 21969–21977. [Link]

-

Dana Bioscience. (n.d.). Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate 50mg. Retrieved from [Link]

-

ETHYL_2-FLUORO-3-HYDROXY-2-TRIFLUOROMETHYLPROPANOATE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

- Pharmaceutical compounds with α‐hydroxy esters. (n.d.).

-

PubChem. (n.d.). Ethyl 2-ethyl-3-hydroxybutanoate. Retrieved from [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2023). Organic & Biomolecular Chemistry, 21(24), 4966-4985. [Link]

-

Man, H. W., Corral, L. G., Stirling, D. I., & Muller, G. W. (2003). Alpha-fluoro-substituted thalidomide analogues. Bioorganic & medicinal chemistry letters, 13(20), 3415–3417. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling and Management of Ethyl 2-fluoro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 2-fluoro-3-hydroxybutanoate. As a fluorinated ester, this compound occupies a chemical space that demands heightened awareness and rigorous safety protocols. The introduction of a fluorine atom onto the carbon backbone can dramatically alter the molecule's physical, chemical, and toxicological properties compared to its non-fluorinated analogue, Ethyl 3-hydroxybutyrate. In the absence of extensive, publicly available toxicological data for this specific molecule, a conservative approach grounded in the principles of organofluorine chemistry safety is paramount. This document is intended to empower researchers to work confidently and safely with this and similar novel fluorinated compounds.

Section 1: The Prudent Mindset - Understanding the Risks of Fluorination

The carbon-fluorine bond is one of the strongest in organic chemistry, imparting unique properties to molecules. However, this stability can also lead to persistence in biological systems and the environment. Many organofluorine compounds are known to be biologically active and can exhibit significant toxicity.[1][2] Therefore, it is crucial to treat Ethyl 2-fluoro-3-hydroxybutanoate with a higher degree of caution than its non-fluorinated counterpart.

Core Safety Philosophy: In the absence of specific data, assume a high level of potential toxicity. All handling procedures should reflect this assumption.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with Ethyl 2-fluoro-3-hydroxybutanoate begins. This involves considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Key Considerations:

-

Toxicity: While specific data is unavailable, related fluorinated compounds have known toxicities.[3][4] The precautionary principle dictates that we assume this compound may be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: Assume the compound is an irritant to the skin, eyes, and respiratory tract.

-

Unknown Hazards: Be mindful that the full toxicological profile is not known. Long-term effects and sensitization potential are undetermined.

Section 2: Laboratory Operations - A Framework for Safe Handling

Engineering Controls: The First Line of Defense

All work with Ethyl 2-fluoro-3-hydroxybutanoate should be conducted in a well-ventilated laboratory, with primary handling performed within a certified chemical fume hood.

Experimental Workflow: General Handling in a Fume Hood

Caption: Workflow for handling Ethyl 2-fluoro-3-hydroxybutanoate within a fume hood.

Personal Protective Equipment (PPE): Essential Barriers

The following PPE is mandatory when handling Ethyl 2-fluoro-3-hydroxybutanoate:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors. |

| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin absorption. Regularly inspect gloves for any signs of degradation or puncture. |

| Body Protection | A flame-resistant lab coat, fully fastened. | Protects against spills and splashes. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain procedures or in case of a spill. | Consult your institution's safety officer to determine if respiratory protection is required for your specific experimental setup. |

Chemical Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Inventory: Maintain an accurate inventory of the compound.

Section 3: Emergency Procedures - Preparedness is Key

Spill Response

In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.

Spill Cleanup Protocol:

-

Assess the situation: Determine the extent of the spill and if you can safely manage it. For large spills, evacuate and call emergency personnel.

-

Don appropriate PPE: This includes respiratory protection if necessary.

-

Contain the spill: Use an inert absorbent material like vermiculite or sand.

-

Collect the absorbed material: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area: Wash the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Logical Flow for Spill Response

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Section 4: Waste Disposal - Environmental Responsibility

Due to the presence of fluorine, waste containing Ethyl 2-fluoro-3-hydroxybutanoate must be treated as halogenated organic waste.[1]

-

Segregation: Never mix halogenated waste with non-halogenated waste streams.

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. High-temperature incineration is a common disposal method for such compounds.[1]

Section 5: Synthesis and Reaction Considerations

For researchers synthesizing Ethyl 2-fluoro-3-hydroxybutanoate, likely through the reduction of a corresponding β-keto ester, additional safety considerations are necessary.

-

Reducing Agents: The use of potent reducing agents like sodium borohydride or lithium aluminum hydride requires specific handling protocols to manage their reactivity and potential hazards.

-

Quenching: The quenching of reactions should be performed slowly and carefully, typically in an ice bath, to control any exothermic processes.

-

Byproducts: Be aware of potential byproducts from the synthesis, which may also be hazardous. The purification process should be designed to safely remove these.

Conclusion

Working with novel fluorinated compounds like Ethyl 2-fluoro-3-hydroxybutanoate is at the forefront of chemical and pharmaceutical research. While the potential for discovery is significant, it is matched by the need for a diligent and informed approach to safety. By adhering to the principles and protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. Always consult your institution's safety professionals for guidance specific to your work environment and experimental designs.

References

-

Biosynth. Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate | 816-22-8 | AAA81622.

-

Benchchem. Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.

-

Guidechem. Ethyl 2,2-difluoro-3-hydroxybutanoate 321942-91-0 wiki.

-

ChemicalBook. Ethyl 2,2-difluoro-3-hydroxybutanoate CAS#: 321942-91-0.

-

Lohmann, R., et al. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology, 2020.

-

ACS Publications. Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?

-

Pattison, F. L. M., Hunt, S. B. D., & Stothers, J. B. Toxic Fluorine Compounds. IX. ι-Fluorocarboxylic Esters and Acids. The Journal of Organic Chemistry, 1956.

-

Nature. Toxicology of Fluoro-olefins.

-

PrepChem.com. Synthesis of ethyl (R)-(-)3-hydroxybutanoate.

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.

-

P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories.

-

DTU National Food Institute. Extensive use of fluorinated substances with potentially harmful effects.

-

Benchchem. Technical Support Center: Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate.

-

Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, ethyl ester, (S).

-

PubChem. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

-

EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

-

The Good Scents Company. ethyl 2-hydroxybutanoate, 52089-54-0.

-

Lunn, G. & Sansone, E. B. DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY.

-

National Academies Press. Management of Chemicals - Prudent Practices in the Laboratory.

-

Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

Sources

Navigating the Stability of Ethyl 2-fluoro-3-hydroxybutanoate: A Technical Guide for Researchers

For drug development professionals and researchers engaged in the synthesis and application of complex molecules, understanding the stability and requisite storage conditions of key intermediates is paramount. Ethyl 2-fluoro-3-hydroxybutanoate, a chiral building block of significant interest in medicinal chemistry, possesses a unique constellation of functional groups that dictate its reactivity and shelf-life. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for downstream applications.

The Structural Basis of Reactivity: An Introduction

Ethyl 2-fluoro-3-hydroxybutanoate is characterized by three key functional groups: an ethyl ester, a secondary alcohol at the β-position, and a fluorine atom at the α-position. The interplay of these groups defines the molecule's potential degradation pathways. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent ester carbonyl, while the β-hydroxy group introduces the possibility of specific thermal decomposition routes.

Potential Degradation Pathways: A Mechanistic Perspective

To appreciate the rationale behind the recommended storage conditions, it is crucial to understand the potential chemical transformations that Ethyl 2-fluoro-3-hydroxybutanoate may undergo. Two primary degradation pathways must be considered: hydrolysis of the ester and thermal decomposition.

Hydrolytic Stability: The Impact of Fluorination

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by both acid and base. The presence of a fluorine atom on the α-carbon can influence the rate of hydrolysis.[1][2] Fluorination can have a variable effect on the hydrolytic stability of esters, and this can be influenced by the pH of the environment.[2] For instance, studies on fluorinated polyurethane films have shown that the incorporation of fluorinated side chains can enhance hydrolytic stability.[3] Conversely, research on other fluorinated esters has demonstrated that the number of fluorine atoms can impact the rate of hydrolysis.[2]

In the case of Ethyl 2-fluoro-3-hydroxybutanoate, both acidic and basic conditions should be avoided to minimize the risk of hydrolysis to 2-fluoro-3-hydroxybutanoic acid and ethanol.

Diagram: Hydrolysis of Ethyl 2-fluoro-3-hydroxybutanoate

Caption: Potential hydrolytic degradation of the ester.

Thermal Decomposition of β-Hydroxy Esters

Diagram: Thermal Decomposition Pathway

Caption: Potential thermal degradation pathway.

Recommended Storage and Handling Protocols

Based on the chemical nature of Ethyl 2-fluoro-3-hydroxybutanoate and its potential degradation pathways, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

Storage Conditions

The primary goal of storage is to mitigate the risks of hydrolysis and thermal decomposition. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[6][7][8] Refrigeration is recommended for long-term storage. | To minimize the rate of potential thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Store in a light-resistant container. | While not explicitly documented for this compound, light can catalyze degradation in some organic molecules. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7][8] | To prevent ingress of moisture which can lead to hydrolysis. |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[7][8][9] | Strong bases can catalyze ester hydrolysis. Strong oxidizing agents are generally incompatible with organic compounds. |

Handling Procedures

Proper handling is crucial to maintain the integrity of the compound once the container is opened.

Experimental Workflow for Handling Ethyl 2-fluoro-3-hydroxybutanoate

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 2-fluoro-3-hydroxybutanoate

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Chiral Building Blocks

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Ethyl 2-fluoro-3-hydroxybutanoate, a chiral fluorinated building block, is of particular interest as it possesses two adjacent stereocenters, making it a valuable synthon for complex pharmaceuticals and agrochemicals.

However, the synthesis of this molecule presents a significant stereochemical challenge: controlling the absolute and relative configuration of the C2 (fluorinated) and C3 (hydroxylated) centers. The reduction of the prochiral ketone in the precursor, ethyl 2-fluoro-3-oxobutanoate, must be highly stereoselective to avoid the formation of a complex mixture of four possible stereoisomers. This guide provides an in-depth analysis and detailed protocols for two powerful and distinct strategies for achieving this transformation with high fidelity: chemo-catalytic asymmetric hydrogenation and whole-cell biocatalytic reduction.

Strategic Overview: Chemo-catalysis vs. Biocatalysis

The choice between a chemical catalyst and a biocatalyst for the asymmetric reduction of ethyl 2-fluoro-3-oxobutanoate is driven by factors such as desired stereoisomer, scalability, cost, and environmental impact.

-

Chemo-catalysis , particularly using Ruthenium-based complexes with chiral phosphine ligands like BINAP, offers a highly mature, predictable, and versatile platform.[1][2] The catalyst's chiral pocket dictates the facial selectivity of hydride delivery to the ketone, leading to excellent enantiomeric excesses (ee).[3] These methods are often run under hydrogen pressure and can achieve very high turnover numbers, making them suitable for large-scale industrial synthesis.[4][5]

-

Biocatalysis leverages the exquisite selectivity of enzymes found in microorganisms.[6] Whole-cell systems, such as the common baker's yeast (Saccharomyces cerevisiae), provide a cost-effective and environmentally benign "black-box" solution.[7] These cells contain a multitude of oxidoreductase enzymes, and the overall stereochemical outcome is a result of the competing activities of these enzymes.[8] For higher precision, isolated ketoreductases (KREDs) can be employed. These commercially available enzymes offer access to specific stereoisomers with exceptional purity through a process known as Dynamic Reductive Kinetic Resolution (DYRKR), where the racemic starting material is converted into a single, optically pure product.[9][10]

Part 1: Chemo-Catalytic Approach: Asymmetric Hydrogenation with Ru(II)-BINAP

The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that stands as one of the most reliable methods for reducing β-keto esters.[11] The mechanism involves the formation of a chiral ruthenium dihydride species. The β-keto ester coordinates to the metal center, and a concerted transfer of hydride from the metal and a proton from a ligand to the carbonyl group occurs, generating the chiral alcohol. The specific chirality of the BINAP ligand dictates which enantiomer is formed.

Diagram: General Workflow for Ru-Catalyzed Asymmetric Hydrogenation

Protocol 1: Asymmetric Hydrogenation of Ethyl 2-fluoro-3-oxobutanoate

This protocol is a representative procedure based on established methods for Ru-catalyzed β-keto ester reductions.[1][2]

Materials:

-

Ethyl 2-fluoro-3-oxobutanoate (racemic)

-

[RuCl(p-cymene)((R)-BINAP)]Cl or similar Ru(II)-BINAP precursor

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware and a high-pressure autoclave/hydrogenator

Procedure:

-

Catalyst Preparation & Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the Ru(II)-BINAP catalyst (e.g., 1-2 mol%) to a glass liner suitable for the autoclave.

-

Add degassed, anhydrous methanol to dissolve the catalyst.

-

Add the ethyl 2-fluoro-3-oxobutanoate substrate. The substrate-to-catalyst (S/C) ratio can range from 50:1 to 10,000:1 depending on catalyst activity.

-

-

Hydrogenation:

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-100 atm).[1]

-